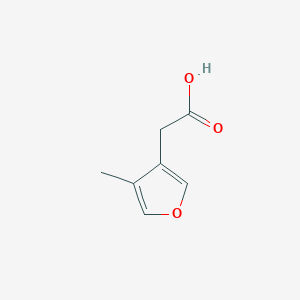

2-(4-Methylfuran-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-(4-methylfuran-3-yl)acetic acid |

InChI |

InChI=1S/C7H8O3/c1-5-3-10-4-6(5)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

KYKOLAUJPVXJMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methylfuran 3 Yl Acetic Acid

Retrosynthetic Analysis of 2-(4-Methylfuran-3-yl)acetic acid Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. oregonstate.edu

For this compound, the primary disconnections can be made at the C-C bond between the furan (B31954) ring and the acetic acid side chain, and within the furan ring itself.

Disconnection 1: The Acetic Acid Side Chain

A logical primary disconnection is the bond between the furan C3 position and the α-carbon of the acetic acid moiety. This leads to a furan-3-yl synthon, which could be a nucleophile (e.g., an organometallic reagent) or an electrophile, and a two-carbon electrophile representing the acetic acid group (e.g., a haloacetate).

Disconnection 2: The Furan Ring

Further disconnection of the 4-methylfuran-3-yl intermediate can be approached through established furan synthesis strategies. A common method for constructing furan rings is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. pharmaguideline.com In this case, a retrosynthetic disconnection of the furan ring in the target precursor would lead to a substituted 1,4-diketone. The placement of the methyl group at the 4-position of the furan dictates the substitution pattern of this diketone precursor.

Another approach involves the functionalization of a pre-formed furan ring. For instance, starting with a simpler furan derivative, selective metallation or a Friedel-Crafts type reaction could be envisioned to introduce the necessary substituents.

Classical and Modern Approaches to the Total Synthesis of this compound

The synthesis of polysubstituted furans can be achieved through a variety of methods, ranging from traditional multi-step sequences to more efficient one-pot and cascade reactions.

Multi-step Synthetic Sequences

Multi-step syntheses allow for the controlled and sequential introduction of functional groups. A plausible multi-step synthesis of this compound could be adapted from known methods for preparing substituted furans and related acetic acids. For instance, a sequence could begin with the synthesis of a 3,4-disubstituted furan core, followed by the introduction of the acetic acid side chain.

One general strategy involves the aromatization of a dihydrofuran precursor. A convenient synthesis of furan-3-carboxylic acid derivatives has been reported starting from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This approach involves aromatization followed by nucleophilic displacement of the trichloromethyl group. A similar strategy could potentially be adapted for the synthesis of the target molecule.

Another multi-step approach could involve the construction of the furan ring from acyclic precursors bearing the required methyl and a protected acetic acid functionality.

One-Pot and Cascade Reaction Strategies

Modern synthetic chemistry increasingly focuses on one-pot and cascade reactions to improve efficiency by reducing the number of purification steps, saving time and resources. rsc.org Several cascade reactions for the synthesis of substituted furans have been developed.

For example, a gold-catalyzed cascade reaction of propargyl alcohols and alkynes has been shown to produce substituted furans in a single operation. acs.orgorganic-chemistry.org While not directly yielding the target molecule, this methodology highlights the potential for developing a one-pot synthesis for this compound from appropriately substituted starting materials.

Another example is the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates, which involves an alkylation-cyclization-desilylation sequence. researchgate.netrichmond.edu Adapting such a strategy would require careful selection of substrates to achieve the desired 3,4-substitution pattern.

| Reaction Type | Key Features | Potential for Target Synthesis |

| Gold-Catalyzed Cascade acs.orgorganic-chemistry.org | Mild conditions, high efficiency for substituted furans. | Could be adapted with specific propargyl and alkyne precursors. |

| Triethylamine-Catalyzed Three-Component Reaction rsc.org | Uses readily available starting materials for highly substituted furans. | Offers a potential route through a Knoevenagel-Michael-Paal-Knorr sequence. |

| TMSOTf-Promoted One-Pot Reaction researchgate.netrichmond.edu | Efficiently produces 2-methylfurans from propargyl acetates and ketones. | Could be explored with modified substrates for 3,4-disubstitution. |

Biomass-Derived Precursors in Furan Acetic Acid Synthesis

The utilization of renewable biomass as a feedstock for chemical synthesis is a key area of green chemistry. Lignocellulosic biomass is a rich source of carbohydrates that can be converted into valuable platform molecules, including furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.netrsc.org These furan-based compounds can serve as precursors for a variety of chemicals.

For instance, furfural can be derived from the hemicellulose component of biomass. mdpi.com While furfural itself is a 2-substituted furan, its derivatives can undergo various transformations. The development of catalytic processes to convert biomass-derived furans into specifically substituted furan acetic acids is an active area of research. researchgate.net For example, reactions of 3-(furan-2-yl)propenoic acids, which can be synthesized from furfural derivatives, with arenes in the presence of a Brønsted superacid lead to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov While this specific example leads to a different substitution pattern, it demonstrates the principle of building upon biomass-derived furan scaffolds.

The synthesis of the specific target, this compound, from biomass would likely involve multiple steps, starting with a platform molecule like 2-methylfuran (B129897), which can be obtained from furfural. researchgate.net Subsequent C-H activation and functionalization at the 3- and 4-positions would be necessary, representing a significant synthetic challenge.

Selective Derivatization Strategies for this compound

The carboxylic acid functionality of this compound provides a versatile handle for further chemical modification, allowing for the synthesis of a variety of derivatives.

Chemical Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comukessays.comnih.gov The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation: Amides can be readily prepared from the carboxylic acid. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). ptfarm.pl The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions. nih.gov The synthesis of various amide derivatives of furan-containing acetic acids has been reported in the literature, highlighting the broad applicability of this transformation. ptfarm.plnih.govnih.govnih.gov

| Derivative | Reagents | General Conditions |

| Ester | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Heating under reflux, often with excess alcohol. masterorganicchemistry.comukessays.com |

| Amide (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | 1. Reaction with SOCl₂, often with gentle heating. 2. Addition of amine, typically at room temperature. ptfarm.pl |

| Amide (via Coupling Agent) | Amine (R'R''NH), EDCI | Reaction in an appropriate solvent (e.g., DCM) at room temperature. nih.gov |

Functionalization of the Furan Ring and Methyl Substituent

The furan moiety and its methyl substituent in this compound are prime sites for chemical modification, offering pathways to a diverse range of derivatives. The reactivity of the furan ring is well-established, typically undergoing electrophilic substitution at the C5 position, which is activated by the alkyl substituents.

Electrophilic Substitution Reactions:

The electron-rich furan ring is susceptible to various electrophilic substitution reactions. Acylation, for instance, can be achieved using acetic acid in the presence of a solid acid catalyst like HZSM-5. nih.gov This reaction typically occurs at the position alpha to the oxygen atom, which in this case would be the C5 position. The reaction of 2-methylfuran with acetic acid has been shown to yield acetylated products, suggesting a similar outcome for this compound. nih.gov

Table 1: Potential Electrophilic Substitution Reactions

| Reaction | Reagents | Potential Product |

|---|---|---|

| Acylation | Acetic acid, HZSM-5 | 2-(5-Acetyl-4-methylfuran-3-yl)acetic acid |

| Formylation | Vilsmeier-Haack conditions (DMF, POCl₃) | 2-(5-Formyl-4-methylfuran-3-yl)acetic acid |

Functionalization of the Methyl Group:

The methyl group attached to the furan ring can also be a site for derivatization, although this typically requires more specific conditions. While direct hydroxylation of the methyl group in 2-methylfuran during metabolic processes has not been definitively proven, analogous reactions in synthetic chemistry could potentially be employed. acs.orgnih.gov Radical halogenation could provide a handle for further substitution.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more intricate molecular structures. The carboxylic acid functionality is a versatile starting point for creating amides, esters, and other derivatives, which can then be incorporated into larger systems.

Multicomponent Reactions:

Multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecules from simple starting materials. For instance, furan-containing acetic acids have been synthesized through MCRs involving arylglyoxals and Meldrum's acid with various phenolic compounds. researchgate.netmdpi.commdpi.com A similar approach could potentially utilize a precursor to this compound to build fused heterocyclic systems. For example, a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize a furo[3,2-h]quinoline acetic acid derivative. mdpi.com

Cyclization and Annulation Reactions:

The furan ring itself can participate in cycloaddition reactions. For example, 2-methylfuran is known to undergo Diels-Alder reactions with various dienophiles. mdpi.com The acetic acid side chain can be modified to contain a dienophilic moiety, potentially leading to intramolecular cycloadditions and the formation of complex polycyclic structures.

Furthermore, the furan ring can be a precursor to other heterocycles. The Paal-Knorr synthesis, for instance, is a classic method for synthesizing furans from 1,4-dicarbonyl compounds, and the reverse reaction can be envisioned under certain conditions, leading to ring-opened products that can be recyclized into different heterocyclic systems. nih.gov

Table 2: Examples of Complex Architectures from Furan Precursors

| Reaction Type | Starting Materials Example | Resulting Complex Structure Example | Reference |

|---|---|---|---|

| Multicomponent Reaction | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | mdpi.com |

| Oxidative Rearrangement | 4-(Furan-2-yl)butan-2-ones | Functionalized furans | nih.gov |

The derivatization of the carboxylic acid group of this compound into amides or esters opens up further possibilities for creating complex molecules. For example, coupling with amines or alcohols containing other functional groups can lead to the assembly of larger, multifunctional compounds. The synthesis of 2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid demonstrates how a furan ring can be incorporated into a different heterocyclic system, in this case, a thiazole. uni.lu

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylfuran 3 Yl Acetic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring in 2-(4-methylfuran-3-yl)acetic acid is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. numberanalytics.com The oxygen atom's lone pairs increase the electron density of the ring, rendering it more reactive than benzene. numberanalytics.compearson.com Electrophilic attack predominantly occurs at the C2 and C5 positions (alpha to the oxygen), as the resulting carbocation intermediates are better stabilized by resonance. pearson.comchegg.com In the case of this compound, the existing substituents—a methyl group at C4 and an acetic acid group at C3—influence the regioselectivity of further substitutions. The methyl group is an activating group, directing electrophiles to the ortho and para positions, while the acetic acid group is a deactivating group.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with nitric acid in acetic anhydride (B1165640) to yield nitrofurans. numberanalytics.com

Bromination: Achieved using bromine, often in the presence of a mild catalyst. numberanalytics.com

Formylation: Can be accomplished through various methods, such as the Vilsmeier-Haack reaction, to introduce a formyl group. numberanalytics.com

While furan itself is highly reactive towards electrophiles, nucleophilic aromatic substitution (SNAr) is less common and generally requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com For this compound, the electron-donating methyl group and the deactivating, but not strongly withdrawing, acetic acid group make direct nucleophilic substitution on the furan ring challenging without further modification. However, heteroaromatic compounds like pyridine (B92270) readily undergo nucleophilic substitution, especially when a leaving group is present at the 2 or 4-position. wikipedia.orgyoutube.com

Reactivity of the Carboxylic Acid Group and the Alpha-Methylene Carbon

The carboxylic acid functional group in this compound exhibits typical reactivity for this class of compounds. The carbonyl carbon is electrophilic and can undergo nucleophilic acyl substitution. jackwestin.com Key reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. libretexts.org

Amide Formation: Treatment with an amine, often activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide. libretexts.org

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the more reactive acid chloride. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol. jackwestin.com

The alpha-methylene carbon, situated between the furan ring and the carbonyl group, possesses acidic protons. The acidity of these α-hydrogens is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. ncert.nic.in This allows for reactions such as:

Halogenation: Under acidic conditions, the alpha-carbon can be halogenated. The Hell-Volhardt-Zelinski reaction, which uses a catalytic amount of phosphorus trihalide, is a common method for the α-halogenation of carboxylic acids. libretexts.orgmsu.edu

Enolate Formation: In the presence of a suitable base, the alpha-proton can be abstracted to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. msu.edu

The reactivity of the alpha-methylene group in fatty acids, for instance, is often associated with these types of transformations. wikipedia.org

Cycloaddition Reactions and Pericyclic Processes Involving the Furan Core

The furan core of this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comacs.org This reaction involves the concerted interaction of the furan's π-system with a dienophile to form a six-membered ring. wikipedia.org

Several factors influence the Diels-Alder reactivity of furans:

Substituent Effects: Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. rsc.org In this compound, the activating methyl group would enhance reactivity, whereas the deactivating carboxylic acid group would diminish it.

Stereoselectivity: The reaction can proceed to form either endo or exo cycloadducts. While the endo product is often kinetically favored, the exo product is typically the thermodynamically more stable isomer. acs.org

Reversibility: Many Diels-Alder reactions involving furans are reversible, and the position of the equilibrium can be influenced by temperature and pressure. rsc.org

Furans can also participate in other pericyclic processes, such as [4+3] cycloadditions with oxyallyl cations to form seven-membered rings and electrocyclic ring-opening or -closing reactions of derivatives. acs.orgrsc.org

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of furan derivatives. Palladium-catalyzed cross-coupling reactions are particularly prevalent for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Common cross-coupling reactions applicable to furan derivatives include:

Suzuki Coupling: The reaction of a halo- or triflyloxy-furan with an organoboron compound in the presence of a palladium catalyst and a base. This is a versatile method for synthesizing biaryl and substituted furan compounds. nih.gov

Sonogashira Coupling: The coupling of a terminal alkyne with a halo-furan, catalyzed by palladium and copper complexes, to form alkynylfurans. nih.gov

Heck Coupling: The reaction of a halo-furan with an alkene in the presence of a palladium catalyst and a base.

C-H Activation/Arylation: Direct arylation of the furan ring through palladium-catalyzed C-H bond activation is an increasingly important and atom-economical strategy. mdpi.com

These reactions can be applied to a suitably functionalized derivative of this compound, for example, by first halogenating the furan ring. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgdntb.gov.ua

Kinetic and Thermodynamic Studies of Reaction Pathways

The understanding of reaction kinetics and thermodynamics is essential for predicting the feasibility and outcome of the chemical transformations of this compound.

Thermodynamic Considerations:

High-level ab initio calculations have been employed to determine the standard molar enthalpies of formation for a range of furan derivatives, providing crucial benchmark data for thermochemical calculations. acs.org

In Diels-Alder reactions, the thermodynamic stability of the cycloadducts is a key factor. The Gibbs free energy for these reactions is often only moderately exothermic, and the reactions can be entropically disfavored, leading to equilibrium limitations. rsc.orgacs.org

Kinetic Considerations:

Kinetic models have been developed to describe the formation of furan and its derivatives in various processes, such as the thermal processing of food. nih.gov

In electrophilic aromatic substitution, the rate of reaction is influenced by the stability of the intermediate carbocation. Attack at the C2 position of furan is kinetically favored due to the greater stabilization of the positive charge. pearson.com

Computational studies, often using Density Functional Theory (DFT), are valuable for investigating reaction mechanisms and calculating activation barriers. Such studies have been applied to understand furan hydrogenation and ring-opening on palladium surfaces, as well as the selectivity of Diels-Alder reactions. rsc.orgrsc.org

Below is a table summarizing some of the key reactions and their general conditions.

| Reaction Type | Reagents and Conditions | Product Type |

| Electrophilic Nitration | Nitric acid, acetic anhydride | Nitrofuran derivative |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, coupling agent (e.g., DCC) | Amide |

| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride) | Oxabicycloheptene derivative |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted furan |

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Methylfuran 3 Yl Acetic Acid

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and structural elucidation of 2-(4-Methylfuran-3-yl)acetic acid. While specific fragmentation data for this exact compound is not extensively published, the expected fragmentation pathways can be inferred from studies on related furan (B31954) derivatives and carboxylic acids. ethz.chnih.gov

Upon ionization, typically using electrospray ionization (ESI), the molecule would yield a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode. researchgate.net Tandem mass spectrometry (HRMS/MS) experiments would reveal the compound's structural lability. ethz.chunifr.ch

The primary fragmentation of the parent ion is expected to involve the carboxylic acid moiety. A characteristic loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids. Another likely fragmentation is the cleavage of the C-C bond between the furan ring and the acetic acid side chain.

The furan ring itself can undergo characteristic fragmentation. Furan derivatives are known to fragment through mechanisms involving ring opening and subsequent loss of small neutral molecules like CO, CHO, or C₂H₂O. nih.gov For this compound, this could lead to a variety of smaller fragment ions. The presence of the methyl group would further influence the fragmentation pattern, potentially through rearrangements or the loss of a methyl radical.

Isotopic profiling, facilitated by the high mass accuracy of HRMS, would allow for the unambiguous confirmation of the elemental composition (C₇H₈O₃). ethz.chresearchgate.net The natural abundance of ¹³C and ¹⁸O isotopes would produce a characteristic isotopic pattern (M+1, M+2 peaks) that must match the theoretical distribution for the chemical formula. ethz.ch

Table 1: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 140.0473 [M]⁺ | 95.0497 | COOH | Loss of carboxylic acid group |

| 140.0473 [M]⁺ | 96.0575 | CO₂ | Decarboxylation |

| 140.0473 [M]⁺ | 81.0334 | CH₂COOH | Cleavage of acetic acid side chain |

Note: The data in this table is predictive and based on the fragmentation of similar compounds.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular structure of this compound in both solution and solid states.

In standard ¹H and ¹³C NMR spectra in a solvent like CDCl₃ or DMSO-d₆, the chemical shifts would be characteristic of the substituted furan ring and the acetic acid side chain. nih.govrsc.org The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm, though its visibility can be affected by solvent and concentration. pressbooks.pubresearchgate.net The carboxyl carbon would resonate in the ¹³C NMR spectrum in the range of 165-185 ppm. pressbooks.pub

Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguous assignment of all proton and carbon signals. princeton.edu An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be particularly informative, showing correlations between the protons of the methylene (B1212753) (CH₂) group and the furan ring carbons, as well as the carboxyl carbon, confirming the connectivity of the side chain to the C3 position of the furan ring. princeton.edu

Solid-state NMR (ssNMR) can offer unique insights into the structure and dynamics in the crystalline phase. For carboxylic acids, ssNMR is instrumental in studying the hydrogen-bonded dimers that typically form in the solid state. acs.orgacs.org

Dynamic NMR (DNMR) could be employed to study motional processes such as the rotation around the single bond connecting the furan ring and the methylene group. youtube.com By varying the temperature, it is possible to observe changes in the NMR spectrum that correspond to the freezing out or averaging of different conformations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~11-12 (broad s) | ~175 | CH₂ protons |

| CH₂ | ~3.5 (s) | ~30 | Furan C3, Furan C4, COOH |

| Furan H2 | ~7.2 (s) | ~140 | Furan C3, Furan C5 |

| Furan H5 | ~7.3 (s) | ~142 | Furan C4, Methyl C |

| Furan C3 | - | ~115 | CH₂ protons, Furan H2, Furan H5 |

| Furan C4 | - | ~125 | CH₂ protons, Methyl H |

Note: Predicted values are based on typical shifts for furan derivatives and carboxylic acids. rsc.orgpressbooks.pub 's' denotes a singlet.

Conformational Analysis and Stereochemical Assignment

The conformational flexibility of this compound is primarily defined by the rotation around the σ-bond linking the furan ring (at C3) and the methylene carbon of the acetic acid group. Theoretical calculations and dynamic NMR studies on similar furan derivatives suggest that there can be different stable conformers. nih.govresearchgate.net The planarity of the molecule may be favored to maximize conjugation, but steric hindrance between the substituents could lead to non-planar minimum energy conformations.

The parent molecule is achiral. Stereochemical assignment would become relevant for chiral derivatives, for instance, if a substituent were introduced at the α-carbon of the acetic acid side chain (e.g., 2-(4-Methylfuran-3-yl)propanoic acid). In such a case, the protons of the furan ring and the methyl group would become diastereotopic, leading to more complex NMR spectra. The stereochemistry of related furan adducts has been shown to significantly influence their properties and reactivity. numberanalytics.comrsc.org

Investigation of Tautomeric Forms and Dynamic Equilibria

In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups. acs.org Within this dimer, a dynamic equilibrium exists where two protons can undergo a concerted jump between the oxygen atoms of the carboxyl groups. This results in two tautomeric forms that are in rapid exchange. acs.org

Solid-state NMR, particularly ¹⁷O NMR, is a powerful technique for directly observing and quantifying this tautomeric equilibrium. acs.org The temperature dependence of the NMR spectra can provide information on the energy difference between the two tautomers and the kinetics of the proton transfer process. While the two tautomers in the dimer of this compound would be energetically equivalent due to symmetry, the dynamic process of proton hopping would still be observable through advanced ssNMR experiments. acs.orgacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides definitive evidence for the functional groups present in this compound. researchgate.net

The most prominent feature in the FT-IR spectrum would be the absorptions from the carboxylic acid group. pressbooks.pub This includes a very broad O-H stretching band, typically ranging from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer. pressbooks.pub The carbonyl (C=O) stretching vibration is also very strong and appears around 1710 cm⁻¹ for the dimerized form. pressbooks.pub

The furan ring gives rise to several characteristic vibrations. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and various ring breathing and deformation modes at lower wavenumbers. researchgate.netglobalresearchonline.net The C-O-C stretching of the furan ring is also expected in the fingerprint region. The methyl group would show characteristic C-H stretching and bending vibrations.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the furan ring. nih.gov Analysis of the vibrational spectra can also provide information on intermolecular interactions, as the position and shape of bands, particularly the O-H and C=O stretches, are sensitive to the strength and nature of hydrogen bonding. iucr.orgmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2500-3300 (very broad) | ν(O-H) | Carboxylic Acid Dimer |

| ~3120 | ν(C-H) | Furan Ring |

| ~2950 | ν(C-H) | Methyl, Methylene |

| ~1710 (strong) | ν(C=O) | Carboxylic Acid Dimer |

| ~1580, ~1510 | ν(C=C) | Furan Ring |

| ~1450 | δ(C-H) | Methyl, Methylene |

| ~1400 | In-plane δ(O-H) | Carboxylic Acid |

| ~1220 | ν(C-O) | Carboxylic Acid |

| ~1050 | ν(C-O-C) | Furan Ring |

Note: Frequencies are approximate and based on data for furan derivatives and carboxylic acids. pressbooks.pubglobalresearchonline.net

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be confidently predicted based on extensive studies of other carboxylic acids. acs.orgiucr.orgmdpi.com In the crystalline phase, the molecule is expected to form a centrosymmetric dimer via strong, pairwise hydrogen bonds between the carboxylic acid groups of two molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism signal. However, chiroptical spectroscopy would be an essential technique for analyzing its chiral derivatives. youtube.com For example, if a chiral center is introduced, such as in α-(4-methylfuran-3-yl)propanoic acid, both Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) could be used to determine its absolute configuration and solution-state conformation. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The furan ring is a chromophore that would give rise to ECD signals corresponding to its π→π* transitions. nih.gov The sign and intensity of the observed Cotton effects would be highly sensitive to the spatial arrangement of the atoms around the chiral center. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral derivative could be unambiguously assigned. researchgate.net

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring differential absorption in the vibrational region of the spectrum. VCD is particularly powerful for stereochemical analysis as it probes the chirality of the entire molecule through its vibrational modes. nih.gov A VCD spectrum would show signals for many of the molecule's vibrations, with the C=O stretch of the carboxylic acid and various C-H bending modes often providing strong, characteristic bands. researchgate.net As with ECD, comparing the experimental VCD spectrum to quantum chemical predictions is the gold standard for determining absolute configuration. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-furoic acid |

| Furfuryl alcohol |

| 2-(4-Methylfuran-3-yl)propanoic acid |

| α-(4-methylfuran-3-yl)propanoic acid |

| Benzene |

| Thiophene (B33073) |

Theoretical and Computational Chemistry of 2 4 Methylfuran 3 Yl Acetic Acid

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and the distribution of its electrons, which dictates its chemical behavior.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 2-(4-Methylfuran-3-yl)acetic acid, this process is particularly important due to the rotational freedom of the acetic acid side chain relative to the furan (B31954) ring.

Illustrative Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (C4-C3-Cα-Cβ) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | The carboxylic acid group is oriented away from the methyl group on the furan ring, minimizing steric hindrance. |

| Syn-periplanar | ~0° | 5.8 | The carboxylic acid group is oriented towards the methyl group, resulting in higher energy due to steric clash. |

| Gauche | ~±60° | 2.1 | Intermediate energy conformers lying between the most and least stable forms. |

Note: The data in this table is illustrative and represents typical results expected from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A small gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. This separation facilitates intramolecular charge transfer.

Illustrative FMO Data for this compound:

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy required to remove an electron (ionization potential). The electron-rich furan ring contributes to a relatively high HOMO energy. |

| LUMO Energy | -1.2 | Indicates the ability to accept an electron (electron affinity). The carboxylic acid group lowers the LUMO energy. |

| HOMO-LUMO Gap | 5.3 | A moderate gap suggests a balance of stability and reactivity. This value is typical for many organic molecules. |

Note: The data in this table is illustrative. Actual values would be obtained from quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. acadpubl.eu

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles. For this compound, these areas would be concentrated around the oxygen atoms of the furan ring and the carbonyl and hydroxyl groups of the acetic acid moiety. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles. The most positive region is expected around the acidic proton of the carboxyl group, highlighting its propensity to be donated in acid-base reactions.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation.globalresearchonline.netmdpi.comruc.dk

Density Functional Theory (DFT) is a highly versatile and computationally efficient quantum mechanical method used to investigate a wide range of molecular properties. globalresearchonline.net It is particularly well-suited for predicting spectroscopic data and exploring the energetic pathways of chemical reactions. mdpi.comruc.dk

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift by referencing a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dknih.gov This predictive power is crucial for confirming the structure of a synthesized compound by comparing calculated spectra to experimental data. nih.govyoutube.com

Similarly, DFT can compute the vibrational modes of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the specific bond stretching, bending, or wagging motion, allowing for precise assignment of the experimental spectrum. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-H and C-O stretches associated with the furan ring. researchgate.net

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopy Type | Functional Group / Atom | Predicted Value (Illustrative) | Experimental Range (Typical) |

|---|---|---|---|

| 13C NMR | Carboxyl Carbon (C=O) | 175 ppm | 170-185 ppm |

| 1H NMR | Carboxyl Proton (-OH) | 12.1 ppm | 10-13 ppm |

| IR Frequency | O-H Stretch (Carboxylic Acid) | 3100 cm-1 (broad) | 2500-3300 cm-1 |

| IR Frequency | C=O Stretch (Carboxylic Acid) | 1715 cm-1 | 1700-1725 cm-1 |

Note: The data in this table is illustrative and serves to demonstrate the type of results obtained from DFT calculations.

One of the most powerful applications of DFT is in the study of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. acs.orgrsc.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, a relevant reaction to study would be its esterification with an alcohol. DFT calculations could model the entire reaction pathway, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and the final elimination of a water molecule. nih.gov By calculating the energy of each intermediate and transition state, the rate-determining step of the reaction can be identified, providing deep insight into the molecule's reactivity. nih.gov

No Publicly Available Research Found for "this compound" in Specified Computational Areas

The investigation sought to uncover detailed findings on the theoretical and computational chemistry of this specific molecule, with a focus on:

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions: This would involve studies simulating the compound's behavior in different solvents to understand how it interacts with its environment at a molecular level.

QSAR Studies for Biological Activity Prediction: This requires research linking the structural features of the molecule to its biological effects, excluding toxicity and human outcomes.

While general computational methodologies and studies exist for the broader class of furan derivatives, the search did not yield any results where this compound was the specific subject of such analyses. Scientific inquiry into the solvent effects, intermolecular interaction profiles, and predictive biological activity models for this particular compound does not appear to be available in the public domain.

Therefore, the generation of a scientifically accurate article adhering to the strict outline provided is not possible at this time due to the absence of requisite source material.

Applications of 2 4 Methylfuran 3 Yl Acetic Acid in Chemical Synthesis and Materials Science

2-(4-Methylfuran-3-yl)acetic acid as a Crucial Building Block in Complex Organic Synthesis

The unique combination of a carboxylic acid functional group and a nucleophilic furan (B31954) ring makes this compound and its close structural analogs valuable intermediates in synthetic organic chemistry. This scaffold allows for the construction of intricate molecular architectures, particularly those containing heterocyclic motifs of biological and pharmaceutical relevance.

The furylacetic acid framework is instrumental in synthesizing complex, fused heterocyclic systems. Research has demonstrated that derivatives of furylacetic acid can be prepared through multi-component reactions, leading to the formation of elaborate structures such as furo-quinolines and benzofurans. researchgate.netmdpi.commdpi.com For instance, a one-pot, two-stage process involving the reaction of a substituted phenol (B47542) (like acetovanillone (B370764) or 8-hydroxyquinoline), an appropriate glyoxal, and Meldrum's acid yields complex furylacetic acid derivatives. mdpi.commdpi.com These methods are advantageous due to their use of readily available starting materials and operational simplicity. mdpi.com The resulting polycyclic compounds, which incorporate the furan ring, are of significant interest in medicinal chemistry due to their structural similarity to known biologically active molecules.

The 3-methylfuran (B129892) moiety itself is a core component in a variety of natural products, including plant secondary metabolites that can act as chemical elicitors, triggering defense mechanisms in plants against pests. nih.gov The synthesis of libraries based on this scaffold has been identified as a promising strategy for discovering new agents for plant protection. nih.gov

Table 1: Examples of Complex Heterocycles Synthesized from Furylacetic Acid Analogs

| Precursors | Resulting Heterocyclic System | Synthesis Type |

|---|---|---|

| 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Multicomponent Reaction |

| Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | Multicomponent Reaction |

This table illustrates the types of complex molecules that can be accessed using the furylacetic acid scaffold and related furan precursors through various synthetic strategies.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. The furylacetic acid scaffold is well-suited for such reactions. Efficient protocols have been developed for synthesizing complex furylacetic acid derivatives through telescoped MCRs, which involve the initial condensation of components followed by an acid-catalyzed cyclization. researchgate.netmdpi.commdpi.com This approach offers benefits like atom economy and simplified work-up procedures, avoiding the need for chromatographic purification. mdpi.com

Furthermore, the 3-methylfuran core, a key feature of this compound, is a valuable scaffold for diversity-oriented synthesis. This strategy is used to create large libraries of natural-product-like molecules. nih.gov By fusing the 3-methylfuran core to other common natural product scaffolds like coumarins, flavones, and isoflavones, researchers can generate significant molecular diversity for high-throughput screening to identify new biologically active compounds. nih.gov

Integration into Polymer Chemistry and Advanced Material Development

The global push for sustainability has catalyzed extensive research into polymers derived from renewable resources, with furan-based monomers being at the forefront of this movement. magtech.com.cnresearchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to polymers, making compounds like this compound potential candidates for creating a new generation of sustainable materials. magtech.com.cn

Furan-based monomers are increasingly seen as viable, bio-based alternatives to petroleum-derived compounds like terephthalic acid. nih.gov The most studied example is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyesters such as polyethylene (B3416737) furanoate (PEF). magtech.com.cnnih.gov These furanic polyesters exhibit excellent properties, positioning them as potential replacements for conventional plastics.

The synthesis of functional polymers from renewable furanic monomers can be achieved through various polymerization techniques, including enzymatic polymerization. nih.gov This eco-friendly approach uses enzymes like Novozyme 435 to catalyze the formation of furan-based copolyesters under mild conditions, yielding materials with high molecular weights suitable for processing. nih.gov The incorporation of the furan moiety into the polymer backbone is key to enhancing the material's properties. While direct polymerization of this compound is not widely documented, its structure is analogous to other furanic monomers that have been successfully integrated into functional polymers.

Epoxy resins are high-performance thermosetting polymers used in coatings, adhesives, and composites. nih.gov Growing health concerns over bisphenol A (BPA), a key building block in conventional epoxy resins, have spurred the development of bio-based alternatives. d-nb.info Furan-based compounds are promising substitutes. For example, 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), derived from the biomass platform molecule 5-hydroxymethylfurfural (B1680220) (HMF), can be cured to produce fully bio-based epoxy resins. d-nb.info These resins have shown enhanced adhesive properties and high reactivity, sometimes exceeding that of their petrochemical counterparts. d-nb.info

Furfural (B47365), another key bio-based chemical, is used to produce furfuryl alcohol, which serves as a monomer for furan resins. mdpi.com These resins find applications in various industrial sectors. The structural features of this compound, with its furan ring and reactive carboxylic acid group, suggest its potential as a precursor or modifier in the synthesis of novel bio-based resins, contributing to the development of more sustainable thermosetting materials.

Table 2: Examples of Furan-Based Polymers and Resins from Renewable Monomers

| Furan Monomer | Polymer/Resin Type | Potential Application | Source |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyester (e.g., PEF) | Packaging Materials | magtech.com.cnnih.gov |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Copolyesters | High-Performance Polymers | nih.gov |

| 2,5-Bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) | Epoxy Resin | Adhesives, Coatings | d-nb.info |

This table highlights prominent examples of polymers and resins synthesized from renewable furan-based monomers, illustrating the versatility of the furan scaffold in materials science.

Applications in Catalysis and Supramolecular Chemistry

The furan ring and the carboxylic acid group are both functionalities that can participate in catalytic processes and the formation of ordered supramolecular structures. The oxygen atom in the furan ring and the carbonyl oxygen of the acid group can act as Lewis basic sites, allowing them to coordinate to metal centers. This suggests a potential role for this compound as a ligand in homogeneous catalysis.

While specific studies detailing the use of this compound as a catalyst or in supramolecular assemblies are not extensively reported, the broader field of furan chemistry provides context. For instance, catalytic routes have been developed for the synthesis of other valuable furan compounds, such as the cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia catalyst. rsc.org The principles of molecular recognition and self-assembly that govern supramolecular chemistry rely on specific, non-covalent interactions. The hydrogen-bonding capability of the carboxylic acid group in this compound makes it a potential building block for designing supramolecular synthons, although this application remains an area for future exploration.

Lack of Research Data Precludes Analysis of this compound in Advanced Materials Applications

An extensive review of scientific literature and chemical databases has revealed a significant gap in the documented applications of the chemical compound this compound. Specifically, there is no available research detailing its use as a ligand component in the synthesis of Metal-Organic Frameworks (MOFs) or its role as a hydrogen bond donor or acceptor in self-assembly processes.

Metal-Organic Frameworks are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The specific structure and properties of a MOF are determined by the geometry and chemical nature of its constituent metal centers and organic ligands. While various furan-based carboxylic acids have been explored as potential ligands in MOF synthesis, research on the specific utility of this compound in this capacity has not been published.

Similarly, the principles of self-assembly guide the spontaneous organization of molecules into ordered structures, often driven by non-covalent interactions such as hydrogen bonding. The carboxylic acid and furan ring moieties of this compound suggest it possesses the potential to act as both a hydrogen bond donor (from the carboxylic acid group) and acceptor (from the oxygen atoms in the furan ring and carboxylic acid). However, there are no empirical studies or detailed research findings in the existing scientific literature that characterize these specific interactions or its behavior in supramolecular self-assembly.

Due to the absence of published data on the coordination chemistry, crystal engineering, or supramolecular behavior of this compound, a detailed and scientifically accurate discussion of its applications in the specified areas of chemical synthesis and materials science is not possible at this time. Further experimental research would be required to elucidate the potential of this compound in the formation of MOFs and in directed self-assembly processes.

Below is a table of compounds that would be relevant to such a discussion, should research become available.

Biological and Pharmaceutical Research Applications of 2 4 Methylfuran 3 Yl Acetic Acid Strictly in Vitro and Mechanistic

In vitro Biological Activity Screening and Target Identification

The furan (B31954) nucleus is a common scaffold in a multitude of biologically active compounds, and its derivatives are frequently screened for various pharmacological effects. ijabbr.comnih.gov Research into compounds structurally related to 2-(4-Methylfuran-3-yl)acetic acid has uncovered a range of in vitro biological activities, from enzyme inhibition to the modulation of critical cellular pathways.

Enzyme Inhibition and Activation Assays in Cell-Free Systems

Cell-free enzyme assays are a primary tool for identifying the specific molecular targets of a compound. For furan derivatives, these assays have identified several enzymes that are crucial in disease processes. For instance, certain furan- and furopyrimidine-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. acs.org Compounds such as 4c , 7b , and 7c demonstrated significant inhibitory activity against VEGFR-2, with IC₅₀ values comparable to the established inhibitor Sorafenib. acs.org

Similarly, other studies have shown that furan-containing molecules can act as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. nih.gov The natural product Helenalin, which contains a furan ring, is known to inhibit enzymes like 5-lipoxygenase and leukotriene C4 synthase in vitro. wikipedia.org Furthermore, derivatives of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid have been synthesized and found to be selective inhibitors of β-galactosidases. nih.gov These examples suggest that this compound could be a candidate for screening against a variety of enzymatic targets.

Table 1: Examples of Enzyme Inhibition by Furan Derivatives (in vitro)

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Sorafenib | VEGFR-2 | 41.1 nM | acs.org |

| Compound 4c | VEGFR-2 | 57.1 nM | acs.org |

| Compound 7b | VEGFR-2 | 42.5 nM | acs.org |

| Compound 7c | VEGFR-2 | 52.5 nM | acs.org |

| Furan-based compound 4 | MCF-7 Cell Line | 4.06 µM | nih.gov |

| Furan-based compound 7 | MCF-7 Cell Line | 2.96 µM | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Receptor Binding Studies Utilizing in vitro Ligand-Binding Assays

Ligand-binding assays are essential for discovering compounds that interact with cellular receptors. The furan scaffold has been incorporated into molecules designed to target specific receptors. For example, a patent describes a series of furan derivatives that exhibit selective antagonist activity at histamine (B1213489) H₂ receptors. google.com More recently, structure-activity relationship studies have been conducted on 1-(Furan-2-ylmethyl)pyrrolidine-based compounds as inhibitors of the ST2 (Stimulation-2) receptor, which is implicated in graft-versus-host disease. nih.gov In a different context, a tetrasubstituted furan derivative was identified through computational screening to inhibit Oncostatin M (OSM) signaling, with subsequent optimization leading to analogs with low-micromolar affinity for the OSM receptor. acs.org

Modulation of Cellular Pathways in Non-Human Cell Lines

The ultimate effect of a bioactive compound is often determined by its ability to modulate complex cellular signaling pathways. Numerous studies have demonstrated the capacity of furan derivatives to influence pathways related to cell survival, proliferation, and death in various cell lines.

For example, furan-based anticancer derivatives have been shown to induce cell cycle arrest at the G2/M phase in human breast cancer (MCF-7) cells. nih.gov This cell cycle disruption is often a precursor to apoptosis. Indeed, these compounds were found to trigger the intrinsic mitochondrial mechanism of apoptosis, evidenced by an increase in the levels of p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The study of furan-fused chalcones in promyelocytic leukemia HL60 cells also pointed towards antiproliferative effects. iiarjournals.org

In the context of yeast (Saccharomyces cerevisiae), acetic acid is known to trigger apoptosis. Research has shown that the cell wall integrity (CWI) MAPK signaling pathway is a major mediator of this process, and its modulation can significantly impact the yeast's resistance to acetic acid-induced death. nih.gov This highlights how a simple organic acid structure, related to the acetic acid moiety of the title compound, can profoundly influence cellular fate.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (in vitro focus)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For furan-containing compounds, SAR studies have been crucial in optimizing potency and selectivity. ijabbr.com

Research on benzofuran (B130515) derivatives has shown that the position and nature of substituents are critical determinants of biological activity. For instance, the attachment of a furan ring to a chalcone (B49325) scaffold was found to significantly enhance antiproliferative activity. iiarjournals.org Further studies on halogenated benzofuran derivatives revealed that the position of the halogen atom dramatically influences cytotoxic activity against leukemia cell lines. nih.gov

Use as a Chemical Probe for Investigating Biological Systems (in vitro focus)

The unique chemical properties of the furan ring have been exploited in the development of chemical probes for studying biological systems. These probes are valuable tools for identifying and tracking biomolecules in complex mixtures. nih.gov

Researchers have developed a molecular probe containing a furan moiety that can covalently attach to other furan-containing natural products via a [4+2] Diels-Alder cycloaddition. purdue.edu This probe, equipped with both a UV-tag and a mass tag, facilitates the easy identification of furan-containing small molecules from cell supernatants using liquid chromatography-mass spectrometry (LC-MS), which can help in the discovery of new bioactive compounds. nih.govpurdue.edu

Furthermore, furan-decorated nucleoside analogs have been synthesized to serve as fluorescent probes. nih.gov For instance, 5-(fur-2-yl)-2′-deoxyuridine exhibits strong visible emission in aqueous environments and can be site-specifically incorporated into DNA oligonucleotides. Its fluorescence properties are sensitive to the microenvironment, making it a useful tool for studying nucleic acid structure and interactions. nih.gov

Biotransformation and Metabolic Pathway Studies in Model Systems (e.g., microbial, isolated enzyme systems)

Understanding the metabolic fate of a compound is crucial, as biotransformation can lead to either detoxification or the formation of reactive, toxic metabolites. The metabolism of furan-containing compounds has been studied in various model systems. nih.gov

The toxicity of many furan derivatives is known to require metabolic activation, typically through oxidation of the furan ring by cytochrome P450 (P450) enzymes. nih.govresearchgate.net This oxidation can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which can then react with cellular nucleophiles like proteins and DNA, leading to toxicity. nih.govresearchgate.net For example, the metabolism of furan itself by P450 2E1 leads to the formation of cis-2-butene-1,4-dial (BDA), a reactive metabolite. nih.gov

Microbial systems have also been extensively studied for their ability to degrade furanic compounds, which are often found as toxic byproducts in lignocellulosic hydrolysates. nih.gov Microorganisms have evolved defense mechanisms that involve the oxidation and/or reduction of furanic aldehydes to their corresponding alcohol and acid forms. nih.gov For instance, the degradation of furfural (B47365) in some bacteria proceeds via the formation of 2-furoic acid. nih.gov These microbial metabolic pathways are of great interest for bioremediation and the biotechnological production of value-added chemicals. nih.govdntb.gov.ua

Environmental and Green Chemistry Considerations for 2 4 Methylfuran 3 Yl Acetic Acid

Environmental Fate and Degradation Pathways (e.g., Photodegradation, Biodegradation)

The environmental persistence of a chemical is determined by its susceptibility to abiotic and biotic degradation processes. For 2-(4-Methylfuran-3-yl)acetic acid, these would primarily involve photodegradation (the breakdown by light) and biodegradation (the breakdown by microorganisms).

Photodegradation: The furan (B31954) ring is known to be reactive towards various oxidants and can undergo photo-oxidation. nih.gov The process can be initiated by singlet oxygen, leading to the formation of an endoperoxide intermediate, which can then rearrange into other products. nih.gov The presence of substituents on the furan ring influences the rate and pathway of degradation. While specific photostability studies on this compound are not available, research on other furan analogues has shown that structural modifications can significantly impact resistance to UV light. nih.gov For instance, incorporating certain moieties can enhance photostability by delocalizing electrons and limiting photoreactive cyclization reactions. nih.gov Therefore, the ultimate fate of this compound in the presence of sunlight would depend on the complex interplay between the furan ring's inherent reactivity and the electronic effects of its substituents.

Biodegradation: Furan-based compounds derived from biomass are often considered to have favorable biodegradation profiles. sugar-energy.comallgreenchems.com Studies on 2,5-furandicarboxylic acid (FDCA) and 5-(hydroxymethyl)furfural (HMF), two major platform chemicals derived from biomass, have shown that they are biodegradable in natural soil. rsc.org The biodegradation of furanocarboxylic acids is a known metabolic process in various microorganisms. For example, certain bacteria like Pseudomonas putida have demonstrated the ability to oxidize furan aldehydes to their corresponding carboxylic acids, indicating a metabolic pathway for processing furan structures. frontiersin.org It is plausible that microorganisms could utilize this compound as a carbon source, likely initiating degradation through oxidation of the furan ring or metabolism of the acetic acid side chain.

Table 1: Summary of Environmental Fate for Representative Furan Compounds

| Compound | Type | Environmental Fate Profile | Key Findings |

| 2,5-Furandicarboxylic acid (FDCA) | Furan dicarboxylic acid | Biodegradable | Shown to be biodegradable in natural soil, reducing long-term accumulation. rsc.org Possesses a lower carbon footprint compared to petroleum-based analogues. allgreenchems.com |

| 5-(Hydroxymethyl)furfural (HMF) | Furan aldehyde | Biodegradable but can show ecotoxicity | Biodegradable in soil, but can exert reproductive toxicity on certain soil invertebrates before it degrades. rsc.org |

| Furfural (B47365) | Furan aldehyde | Biodegradable | Serves as a key biomass-derived platform chemical; its conversion by microorganisms is a known pathway. frontiersin.org |

Sustainable Synthetic Routes and Waste Minimization in the Production of this compound

Green chemistry principles emphasize the use of renewable feedstocks, the reduction of waste, and the design of energy-efficient processes. The synthesis of furan derivatives is a major focus of biorefinery research, aiming to replace petroleum-based chemicals with sustainable alternatives. rsc.orgnih.gov

Sustainable Synthetic Routes: A sustainable route to this compound would ideally begin with renewable biomass. nih.gov Lignocellulosic biomass, such as agricultural waste, is a rich source of C5 and C6 sugars, which can be converted into furan platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comunive.it From these platforms, multi-step syntheses can be designed. For example, classic methods like the Feist-Benary synthesis can produce substituted furans. organic-chemistry.org

A hypothetical green synthesis could involve:

Biomass Conversion: Dehydration of biomass-derived pentose (B10789219) sugars to yield furfural.

Furan Ring Functionalization: Catalytic modification of furfural or a derivative to introduce the necessary methyl and acetic acid precursors at the 3 and 4 positions.

Final Conversion: A final reaction step, such as hydrolysis or oxidation, to yield the target acetic acid.

Recent advances focus on one-pot reactions and integrated processes that combine multiple steps, significantly improving efficiency and reducing the need for isolating intermediates. rsc.org

Waste Minimization: Waste minimization is a core principle of green chemistry and is crucial for the economic and environmental viability of any chemical process. solubilityofthings.comresearchgate.net Key strategies applicable to the production of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net Catalytic reactions are generally superior to stoichiometric ones in this regard.

Use of Catalysts: Employing selective catalysts (biocatalysts, heterogeneous, or homogeneous) can steer reactions towards the desired product, minimizing byproduct formation. solubilityofthings.com Recyclable catalysts, such as solid-supported metals, are particularly valuable as they reduce waste streams.

Renewable Feedstocks: Using biomass as a starting material is inherently a waste reduction strategy, as it utilizes renewable resources and can often make use of agricultural or industrial byproducts. purkh.com

Process Optimization: Adopting continuous flow processing over traditional batch processing can improve efficiency, reduce reactor volumes, and minimize waste generation. purkh.com

Table 2: Waste Minimization Strategies in Furan Chemical Production

| Strategy | Principle | Application in Furan Synthesis |

| Source Reduction | Prevent waste generation at the source. | Redesigning chemical pathways for higher yield and selectivity; using highly selective catalysts. solubilityofthings.com |

| Material Substitution | Replace hazardous materials with safer alternatives. | Using bio-based feedstocks like sugars or chitin (B13524) instead of petroleum derivatives. rsc.orgpurkh.com |

| Process Intensification | Enhance process efficiency to reduce by-products. | Combining multiple reaction steps into a one-pot synthesis; using continuous flow reactors. rsc.orgpurkh.com |

| Catalyst Recycling | Reuse catalysts to reduce solid waste and cost. | Employing heterogeneous catalysts (e.g., metals on alumina/silica supports) or immobilized enzymes that can be easily recovered and reused. acs.orgmdpi.com |

Application of Green Solvents and Catalytic Systems in this compound Chemistry

The choice of solvent and catalyst is paramount in developing a green synthetic process. Traditional organic solvents are often volatile, toxic, and derived from petrochemicals, while many catalysts rely on expensive or toxic heavy metals.

Green Solvents: Research into the synthesis of furan derivatives has explored several green solvent alternatives. While water is a desirable green solvent, the solubility of many organic reactants can be a limitation. Other options include:

Bio-derived Solvents: Solvents produced from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from furfural, are considered greener alternatives to traditional ethers like THF. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent, often using one of the liquid reactants in excess, is an ideal approach to minimize waste. Solvent-free aldol (B89426) condensations have been successfully used for furan derivatives. researchgate.net

Biphasic Systems: Using a biphasic system (e.g., water and an organic solvent) can facilitate product separation and catalyst recycling, as seen in some glucose-to-HMF conversions. frontiersin.org

The choice of solvent can significantly influence reaction selectivity. For example, in the hydrogenation of furfural, yields of specific products like methyl-furan vary dramatically depending on whether the solvent is a low-polarity alkane or contains additives. acs.org

Green Catalytic Systems: The development of efficient and sustainable catalysts is a key area of research for biomass conversion.

Biocatalysis: Enzymes offer high selectivity under mild conditions (temperature and pH), reducing energy consumption and byproduct formation. nih.gov Lipases, such as Candida antarctica Lipase B (CalB), have been used for the synthesis of furan-based polyesters. acs.org Oxidoreductases and dehydrogenases are employed for the conversion of furan aldehydes into furan carboxylic acids, a key step in producing compounds like the target molecule. frontiersin.orgresearchgate.net

Heterogeneous Catalysis: Non-noble metal catalysts (e.g., based on Ni, Cu, Fe) are being developed as cost-effective alternatives to precious metals (e.g., Pd, Pt). mdpi.comfrontiersin.org These metals are often supported on materials like alumina, silica, or carbon, which allows for easy separation from the reaction mixture and potential for reuse, thereby minimizing waste. mdpi.com

Electrocatalysis and Photocatalysis: These emerging fields use electricity or light to drive chemical reactions, often under ambient conditions. rsc.orgacs.org Electrocatalytic methods are being explored for the conversion of HMF and furfural, while photothermal catalysis using gold nanoparticles has been shown to drive reductive amination of furan aldehydes, offering a sustainable pathway to valuable chemicals. acs.org

Table 3: Comparison of Catalytic Systems in Furan Chemistry

| Catalyst Type | Examples | Advantages | Disadvantages |

| Biocatalysts (Enzymes) | Lipases (e.g., CalB), Oxidoreductases, Dehydrogenases frontiersin.orgacs.orgresearchgate.net | High selectivity, mild reaction conditions (low energy), biodegradable, low toxicity. nih.gov | Can be sensitive to substrate concentration and reaction conditions, may have lower productivity than chemical catalysts. |

| Heterogeneous Catalysts | Ni, Cu, Fe, Co on supports like Al₂O₃, SiO₂, Carbon mdpi.comfrontiersin.org | Easily separated and recycled, robust, can be used in continuous flow systems. | Can suffer from metal leaching, may require higher temperatures/pressures than biocatalysts. frontiersin.org |

| Electrocatalysts/ Photocatalysts | Metal alloys (e.g., FeNi), Gold Nanoparticles (AuNPs) rsc.orgacs.org | Uses renewable energy (electricity/light), operates under mild conditions, high potential for selectivity. | Can have low current density or quantum efficiency, technology is still in development for large-scale applications. rsc.org |

Future Research Directions and Emerging Opportunities for 2 4 Methylfuran 3 Yl Acetic Acid

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of future applications for 2-(4-Methylfuran-3-yl)acetic acid hinges on the ability to produce it and its derivatives efficiently. Research into novel synthetic methodologies is a primary focus. Current strategies for creating substituted furans often involve multi-step processes, but future research will likely target more direct and high-yield pathways.

Key areas of exploration could include:

Metal-Catalyzed Cross-Coupling Reactions: Modern organic synthesis heavily relies on catalysts to form carbon-carbon bonds. Methodologies could be developed to couple a precursor of the 4-methylfuran-3-yl core with a reagent that installs the acetic acid side chain or its synthetic equivalent.

Cyclization Reactions: The furan (B31954) ring itself is often formed through the cyclization of linear precursors. organic-chemistry.org Research could focus on novel catalytic systems (e.g., gold, platinum, or indium-based) that can construct the 3,4-disubstituted furan ring from readily available acyclic starting materials with high regioselectivity. organic-chemistry.orgmdpi.com

C-H Activation/Functionalization: A highly attractive and atom-economical approach would be the direct functionalization of a simpler, pre-formed 4-methylfuran. This would involve selectively activating a C-H bond at the 3-position and introducing the acetic acid moiety, bypassing the need for pre-functionalized starting materials like halogenated furans.

A review of synthetic strategies for related structures, such as 3-substituted furans and benzofurans, reveals a variety of catalytic systems that could be adapted. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for Furan Synthesis Relevant to this compound

| Catalyst Type | Reaction Class | Potential Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / Cycloisomerization | Attaching the acetic acid side chain; forming the furan ring from enynes. | organic-chemistry.org |

| Gold (Au) | Cycloisomerization | Forming furans from allenones or hydroamination of diynes. | organic-chemistry.org |

| Copper (Cu) | Annulation / One-Pot Synthesis | Constructing polysubstituted furans from simple starting materials. | organic-chemistry.orgresearchgate.net |

| Iron (FeCl₃) | Substitution / Cyclization | Catalyzing the formation of γ-alkynyl ketones, which are furan precursors. | organic-chemistry.org |

Advanced Applications in Interdisciplinary Fields (e.g., Optoelectronics, Biosensors, in vitro diagnostics)

The unique electronic and structural properties of the furan ring make its derivatives intriguing candidates for materials science and diagnostic applications.

Optoelectronics: Furan-containing polymers can possess valuable electronic and photophysical properties. Future research could investigate the polymerization of this compound or its derivatives to create novel organic semiconductors or light-emitting materials. The acetic acid group could be used to tune solubility or to anchor the molecule to surfaces.

Biosensors: The carboxylic acid function is a versatile chemical handle for bioconjugation. It can be used to immobilize the molecule onto the surface of an electrode or nanoparticle, or to attach it to biomolecules like enzymes or antibodies. A biosensor for a specific analyte could be designed where the furan moiety acts as a signaling unit (e.g., fluorescent or electrochemical). For instance, research on thiophene (B33073) acetic acid, a structural analogue, has demonstrated its use in creating conductive polymer films for glucose biosensors. researchgate.net This principle could be directly translated to furan-based systems.

in vitro Diagnostics: The development of highly selective fluorescent probes is a cornerstone of modern diagnostics. Furan derivatives have been explored for cancer cell imaging. sciety.org Future work could focus on modifying this compound to create a probe that selectively binds to a biomarker of disease, with the furan core acting as the fluorophore. The probe's binding event could trigger a change in fluorescence, enabling detection.

Development of Economically Viable and Environmentally Benign Production Processes

The chemical industry's shift towards sustainability, or "green chemistry," is a major driving force for innovation. nih.govfrontiersin.org Developing eco-friendly production methods for this compound would be a critical research direction.

Bio-based Feedstocks: The furan ring is a well-known "platform chemical" that can be derived from biomass, such as the dehydration of carbohydrates. mdpi.comnih.gov Future research should aim to develop a complete synthetic pathway to this compound starting from renewable resources, which would significantly improve its environmental profile compared to petroleum-based routes.

Green Catalysis: This involves using catalysts that are non-toxic, recyclable, and highly efficient. This can include heteropolyacids, zeolites, or non-noble metal catalysts (e.g., Fe, Co, Cu) which are more abundant and less expensive than noble metals like palladium or platinum. frontiersin.org

Sustainable Solvents and Conditions: Research would focus on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. nih.gov Furthermore, optimizing reaction conditions to use lower temperatures and pressures would reduce energy consumption.

Leveraging Artificial Intelligence and Machine Learning for Predictive Design and Optimization

Predictive Synthesis: AI tools can analyze vast databases of chemical reactions to predict the most promising and efficient synthetic routes to a target molecule like this compound. sciety.orgresearchgate.net This includes retrosynthesis algorithms that work backward from the final product to identify readily available starting materials.